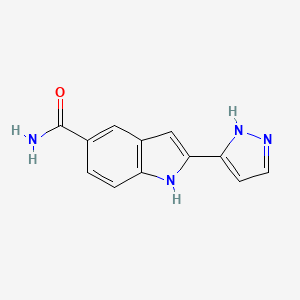![molecular formula C17H12BrNO3 B14206440 4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid CAS No. 820236-66-6](/img/structure/B14206440.png)
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and a benzoic acid moiety attached to the isoquinoline through a methylene bridge. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of isoquinoline derivatives followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.
化学反应分析
Types of Reactions
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用机制
The mechanism of action of 4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific context of its application.
相似化合物的比较
Similar Compounds
4-Bromobenzoic acid: A simpler analog with a bromine atom on the benzoic acid ring.
7-Bromoisoquinoline: A related compound with a bromine atom on the isoquinoline ring.
Isoquinoline-2-carboxylic acid: Another isoquinoline derivative with a carboxylic acid group.
Uniqueness
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid is unique due to its combined structural features of both isoquinoline and benzoic acid moieties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its simpler analogs.
属性
CAS 编号 |
820236-66-6 |
|---|---|
分子式 |
C17H12BrNO3 |
分子量 |
358.2 g/mol |
IUPAC 名称 |
4-[(7-bromo-1-oxoisoquinolin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12BrNO3/c18-14-6-5-12-7-8-19(16(20)15(12)9-14)10-11-1-3-13(4-2-11)17(21)22/h1-9H,10H2,(H,21,22) |
InChI 键 |
AMEKIYOUZARTDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN(C2=O)CC3=CC=C(C=C3)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


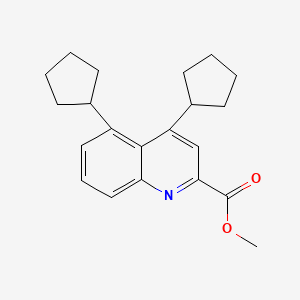
![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
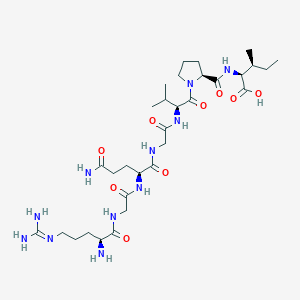
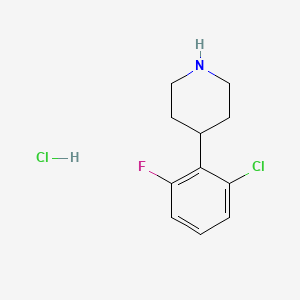
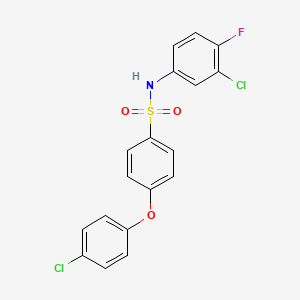

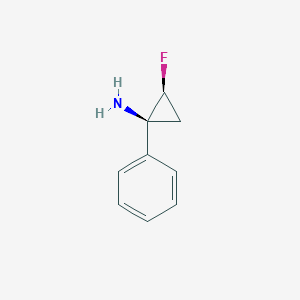
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
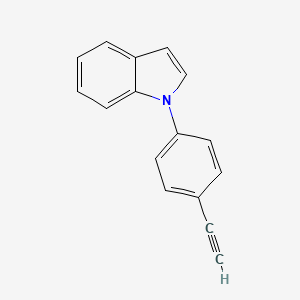
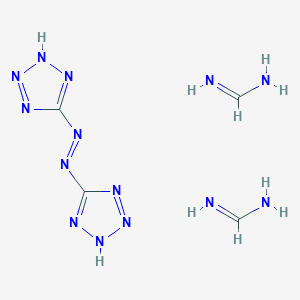
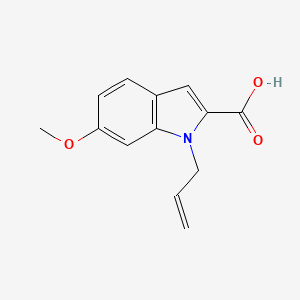
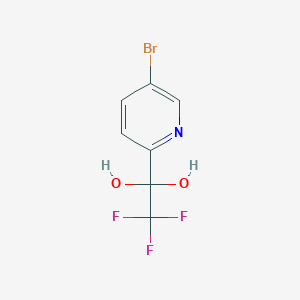
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
